molecular formula C7H8FNO2S B1586511 4-fluoro-N-methylbenzenesulfonamide CAS No. 433-14-7

4-fluoro-N-methylbenzenesulfonamide

Cat. No. B1586511
CAS RN: 433-14-7
M. Wt: 189.21 g/mol
InChI Key: RDRBNXNITJCMPV-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 4-Fluoro-N-methylbenzenesulfonamide can be achieved from 4-fluorobenzenesulfonyl chloride and methylamine . Another method involves the use of alpha-(bromomethyl)styrene .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-N-methylbenzenesulfonamide consists of 7 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

4-Fluoro-N-methylbenzenesulfonamide has a density of 1.311g/cm3 . It has a boiling point of 278.8ºC at 760mmHg and a melting point of 56-58ºC . The compound is solid at room temperature .

Scientific Research Applications

Crystallography

  • Summary of Application : The compound “4-fluoro-N-methylbenzenesulfonamide” has been used in the investigation of crystal structures . Two closely related compounds, namely, N-(4-fluorobenzoyl)-benzenesulfonamide (I) and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide (II), were analyzed for their packing patterns and intermolecular interactions .
  • Methods of Application : The methods involved in this application include the analysis of packing patterns and intermolecular interactions, as well as Hirshfeld surface analysis .
  • Results or Outcomes : The analysis showed that the lengths of the observed hydrogen bonds and other intermolecular interactions in (II) are relatively shorter than those observed in (I). Further, the analysis demonstrates the predominant participation of the sulfonyl-O atom and the carbonyl-O atom as the hydrogen bond acceptors in (I) and (II), respectively .

Chemistry

  • Summary of Application : “4-fluoro-N-methylbenzenesulfonamide” is a chemical compound with the linear formula C7H8FNO2S . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

General Use in Research

  • Summary of Application : “4-fluoro-N-methylbenzenesulfonamide” is a chemical compound with the linear formula C7H8FNO2S . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis of Other Compounds

  • Summary of Application : “4-Fluoro-2-methylbenzenesulfonamide” may be used to synthesize other compounds .

Synthesis of Other Compounds

  • Summary of Application : “4-Fluoro-2-methylbenzenesulfonamide” may be used to synthesize other compounds .
  • Methods of Application : The specific methods of application or experimental procedures in these fields are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not specified in the source .

General Use in Research

  • Summary of Application : “4-fluoro-N-methylbenzenesulfonamide” is a chemical compound with the linear formula C7H8FNO2S . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Methods of Application : The specific methods of application or experimental procedures in these fields are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not specified in the source .

Safety And Hazards

4-Fluoro-N-methylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

4-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBNXNITJCMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368677
Record name 4-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methylbenzenesulfonamide

CAS RN

433-14-7
Record name 4-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 125 ml of methylamine (0.25 molar) in tetrahydrofuran and 13.9 ml (0.10 mol) of triethylamine was chilled in an ice bath. To this chilled solution was added dropwise 19.4 g (0.10 mol) of 4-fluorobenzenesulfonyl chloride in 150 ml of CH2Cl2 was added and the mixture refluxed for 2 hours and then stirred overnight at room temperature. The mixture was with CH2Cl2, washed with H2O, 2N citric acid, brine and dried (Na2SO4). The solution was filtered through a pad of hydrous magnesium silicate and the filtrate concentrated to dryness under vacuum to give 18.0 g of white solid, mp 67-70° C.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzenesulfonyl chloride (III, Aldrich, 3.12 g), methylamine hydrochloride (1.17 g), triethylamine (4.8 ml) and THF (25 ml) are stirred at 20°-25° for five days. The mixture is then partitioned between dichloromethane, aqueous sodium bicarbonate, and saline. The organic phases are dried over magnesium sulfate and concentrated. The resulting solid is crystallized from dichloromethane/hexane and then recrystallized from methanol/dichloromethane to give N-methyl-4-fluorobenzenesulfonamide, NMR 2.67, 4.55, 7.21, 7.89 δ.
Name
4-fluorobenzenesulfonyl chloride
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A round bottom flask was charged with methylamine solution 40% (0.88 ml, 26 mmol) in ethanol (10 ml, 171 mmol). The mixture was chilled to 0° C. in an ice bath, with stirring under inert atmosphere. Then 4-fluorobenzenesulfonyl chloride (1.00 g, 5.1 mmol) was added into the mixture. The resulting mixture was allowed to stir at 0° C., while under inert atmosphere for 30 minutes. The progress of the reaction was monitored by LC/MS, which showed mostly desired product peak. The mixture was diluted with DCM and saturated sodium bicarbonate solution, then extracted the organic layer with DCM (3×25 ml). The organics were combined, dried over sodium sulfate, filtered and concentrated in vacuo. This gave 4-fluoro-N-methylbenzenesulfonamide (0.918 g, 94% yield) as an off-white crystalline solid. MS (ESI pos. ion) m/z: 190 (MH+). Calc'd exact mass for C7H8FNO2S: 189. 1H NMR (400 MHz, chloroform-d): 2.64-2.71 (m, 3H), 4.63 (s, 1H), 7.18-7.28 (m, 2H), 7.88-7.93 (m, 2H).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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